
Dazostinag disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-676 ist ein neuartiger, synthetischer Stimulator von Interferon-Genen (STING)-Agonist, der für die intravenöse Verabreichung entwickelt wurde. Es ist ein hochwirksamer Modulator des angeborenen und adaptiven Immunsystems und fördert die Aktivierung von dendritischen Zellen, natürlichen Killerzellen und T-Zellen. TAK-676 wird derzeit auf sein Potenzial untersucht, verschiedene Krebsarten durch Steigerung der Immunantwort des Körpers auf Tumoren zu behandeln .
Herstellungsmethoden
Die Synthese von TAK-676 umfasst mehrere Schritte, darunter die chemische Synthese und Charakterisierung der Verbindung. Die Syntheseroute beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte chemische Struktur zu erreichen. Die Verbindung wird dann durch Techniken wie die Kernmagnetresonanzspektroskopie (NMR) gereinigt und charakterisiert . Industrielle Produktionsmethoden für TAK-676 sind für die großtechnische Synthese optimiert und gewährleisten eine hohe Reinheit und Ausbeute des Endprodukts .
Vorbereitungsmethoden
The synthesis of TAK-676 involves several steps, including the chemical synthesis and characterization of the compound. The synthetic route includes the use of specific reagents and conditions to achieve the desired chemical structure. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods for TAK-676 are optimized for large-scale synthesis, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
TAK-676 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
TAK-676 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In präklinischen Studien hat TAK-676 eine robuste Aktivierung des STING-Signalwegs gezeigt, was zur Produktion von Typ-I-Interferonen und proinflammatorischen Zytokinen führt. Diese Aktivierung fördert die Antitumor-Immunität, indem die Aktivierung und Proliferation von Immunzellen im Tumormikromilieu verstärkt wird . TAK-676 wird derzeit in klinischen Studien auf sein Potenzial zur Behandlung von fortgeschrittenen oder metastasierten soliden Tumoren untersucht .
Wirkmechanismus
TAK-676 entfaltet seine Wirkung durch Bindung an und Aktivierung des STING-Proteins, das ein wichtiger Regulator der Immunantwort auf zelluläres DNA ist. Nach der Aktivierung löst STING die Produktion von Typ-I-Interferonen und anderen proinflammatorischen Zytokinen aus, die wiederum dendritische Zellen, Makrophagen und natürliche Killerzellen aktivieren. Diese Aktivierung führt zur Mobilisierung von adaptiven Immunzellen, wie z. B. T-Zellen, gegen Tumorzellen . Die Kombination von TAK-676 mit Strahlentherapie oder Checkpoint-Inhibitoren hat in präklinischen Studien eine verstärkte Antitumoraktivität gezeigt .
Wissenschaftliche Forschungsanwendungen
TAK-676 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, TAK-676 has demonstrated robust activation of the STING signaling pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation promotes antitumor immunity by enhancing the activation and proliferation of immune cells within the tumor microenvironment . TAK-676 is currently being evaluated in clinical trials for its potential to treat advanced or metastatic solid tumors .
Wirkmechanismus
TAK-676 exerts its effects by binding to and activating the STING protein, which is a key regulator of the immune response to cytosolic DNA. Upon activation, STING triggers the production of type I interferons and other proinflammatory cytokines, which in turn activate dendritic cells, macrophages, and natural killer cells. This activation leads to the mobilization of adaptive immune cells, such as T cells, against tumor cells . The combination of TAK-676 with radiation therapy or checkpoint inhibitors has shown enhanced antitumor activity in preclinical studies .
Vergleich Mit ähnlichen Verbindungen
TAK-676 ist einzigartig unter den STING-Agonisten aufgrund seines optimierten Designs für die systemische Verabreichung und seiner Fähigkeit, robuste Immunantworten auszulösen. Ähnliche Verbindungen umfassen andere STING-Agonisten, die ebenfalls auf ihr Potenzial untersucht werden, die Antitumor-Immunität zu verstärken. Zu diesen Verbindungen gehören zyklisches GMP-AMP (cGAMP) und andere synthetische STING-Agonisten, die den gleichen Signalweg aktivieren . TAK-676 zeichnet sich durch seine höhere Potenz und verbesserte pharmakokinetische Eigenschaften aus .
Eigenschaften
CAS-Nummer |
2553413-93-5 |
|---|---|
Molekularformel |
C21H20F2N8Na2O10P2S2 |
Molekulargewicht |
754.5 g/mol |
IUPAC-Name |
disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |
InChI-Schlüssel |
DSMDURFDSXGNPW-RLKXMDTLSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


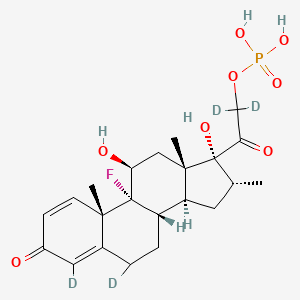



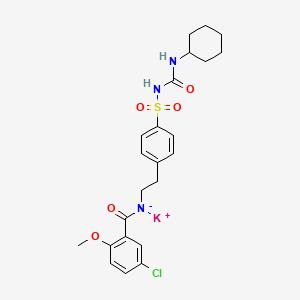
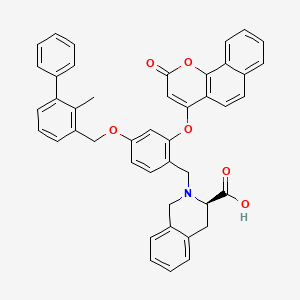

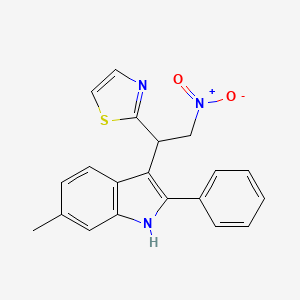

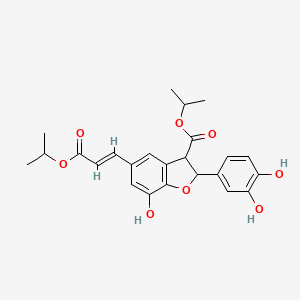
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)



